4-Bromo-2-(2-nitrovinyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-nitrovinyl)thiophene is an organic compound with the molecular formula C6H4BrNO2S . It has gained significant attention in scientific research.
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using density functional theory (DFT/B3LYP) at 6-311G basis sets . This analysis includes the evaluation of molecular geometry, vibrational analysis, and electronic absorption spectra .Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.070 Da . It has a boiling point of 326.9ºC at 760 mmHg and a density of 1.768g/cm3 .Scientific Research Applications
Novel Chemical Reactions
Research by Guerrera et al. (1995) explored the reaction between 3-bromo-2-nitrobenzo[b]thiophene and some amines, revealing a novel aromatic nucleophilic substitution with rearrangement. This study highlighted the potential of utilizing 4-Bromo-2-(2-nitrovinyl)thiophene derivatives in synthesizing complex molecules via unexpected pathways, contributing to the fields of organic synthesis and medicinal chemistry (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Material Science and Polymer Chemistry
The work of Chen et al. (2007) on Polythiophene-graft-Styrene and Polythiophene-graft-(Styrene-graft-C60) Copolymers demonstrates the utility of thiophene derivatives in the development of novel materials with potential applications in photovoltaic devices. This study indicates how modifications to the thiophene structure, such as the introduction of bromo and nitrovinyl groups, can significantly alter the properties and applications of the resulting polymers (Chen, Gholamkhass, Han, Vamvounis, & Holdcroft, 2007).
Catalysis and Reduction Reactions
Gupta et al. (2014) investigated the use of novel catalysts based on Fe@Au bimetallic nanoparticles involved graphene oxide for the reduction of nitrophenol compounds. Such studies are crucial for environmental chemistry and industrial processes, where the reduction of nitro compounds is a key step in the synthesis of amines and other valuable chemicals. The findings suggest that thiophene derivatives could play a role in the development of efficient and recyclable catalysts for these processes (Gupta, Atar, Yola, Üstündağ, & Uzun, 2014).
Electronic and Photophysical Properties
Li, Vamvounis, and Holdcroft (2002) demonstrated the tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s through molecular control. Their research provides insights into how functional groups attached to the thiophene ring can affect the electronic and steric properties, influencing the material's photophysical behavior. This has implications for the design of organic electronics and optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).
Properties
IUPAC Name |
4-bromo-2-[(E)-2-nitroethenyl]thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2S/c7-5-3-6(11-4-5)1-2-8(9)10/h1-4H/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKHRPZOEUWBPV-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C=C[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC=C1Br)/C=C/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.